Cas no 19955-41-0 (Propane-2-sulfinamide)

Propane-2-sulfinamide 化学的及び物理的性質
名前と識別子
-
- propane-2-sulfinamide
- 2-propanesulfinamide
- Propane-2-sulfinamide
-
- MDL: MFCD28118572
- インチ: 1S/C3H9NOS/c1-3(2)6(4)5/h3H,4H2,1-2H3
- InChIKey: LFILDSDQMSCNBV-UHFFFAOYSA-N
- ほほえんだ: S(C(C)C)(N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 61.8
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 62.3
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 215.1±23.0 °C at 760 mmHg
- フラッシュポイント: 83.9±22.6 °C
- じょうきあつ: 0.2±0.4 mmHg at 25°C
Propane-2-sulfinamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Propane-2-sulfinamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593595-5g |
Propane-2-sulfinamide |
19955-41-0 | 98% | 5g |
¥23940.00 | 2023-11-21 | |
A2B Chem LLC | AW12624-2.5g |
propane-2-sulfinamide |
19955-41-0 | 95% | 2.5g |
$2039.00 | 2024-04-20 | |
Enamine | EN300-186843-0.1g |
propane-2-sulfinamide |
19955-41-0 | 95% | 0.1g |
$337.0 | 2023-09-18 | |
Enamine | EN300-186843-0.5g |
propane-2-sulfinamide |
19955-41-0 | 95% | 0.5g |
$758.0 | 2023-09-18 | |
1PlusChem | 1P01BFW0-500mg |
propane-2-sulfinamide |
19955-41-0 | 95% | 500mg |
$1048.00 | 2025-03-19 | |
A2B Chem LLC | AW12624-250mg |
propane-2-sulfinamide |
19955-41-0 | 95% | 250mg |
$542.00 | 2024-04-20 | |
Aaron | AR01BG4C-10g |
propane-2-sulfinamide |
19955-41-0 | 95% | 10g |
$5767.00 | 2023-12-14 | |
1PlusChem | 1P01BFW0-2.5g |
propane-2-sulfinamide |
19955-41-0 | 95% | 2.5g |
$2479.00 | 2025-03-19 | |
abcr | AB446017-1g |
Propane-2-sulfinamide, min. 95%; . |
19955-41-0 | 1g |
€1457.50 | 2025-02-16 | ||
Aaron | AR01BG4C-2.5g |
propane-2-sulfinamide |
19955-41-0 | 95% | 2.5g |
$2642.00 | 2023-12-14 |
Propane-2-sulfinamide 関連文献
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Camille Pierry,Dominique Cahard,Samuel Couve-Bonnaire,Xavier Pannecoucke Org. Biomol. Chem. 2011 9 2378
-
Sif T. Linde,Vasco Corti,Vibeke H. Lauridsen,Johannes N. Lamhauge,Karl Anker J?rgensen,Nomaan M. Rezayee Chem. Sci. 2023 14 3676
-
Guofu Zhang,Shengjun Xu,Xiaoqiang Xie,Chengrong Ding,Shang Shan RSC Adv. 2017 7 9431
-
Camille Pierry,Dominique Cahard,Samuel Couve-Bonnaire,Xavier Pannecoucke Org. Biomol. Chem. 2011 9 2378
-
Plato A. Magriotis RSC Med. Chem. 2020 11 745
-
Fabienne Grellepois,Abdelkhalek Ben Jamaa,Nathalie Saraiva Rosa Org. Biomol. Chem. 2017 15 9696
-
Oscar Delgado,Antonio Monteagudo,Michiel Van Gool,Andrés A. Trabanco,Santos Fustero Org. Biomol. Chem. 2012 10 6758
-
Irene Conforti,Alberto Marra Org. Biomol. Chem. 2021 19 5439
-
José Maurício dos Santos Filho,Savio Moita Pinheiro Green Chem. 2017 19 2212
-
Huijuan Guo,David Roman,Christine Beemelmanns Nat. Prod. Rep. 2019 36 1137
Propane-2-sulfinamideに関する追加情報
Propane-2-sulfinamide (CAS No. 19955-41-0): A Versatile Chiral Sulfinyl Auxiliary in Organic Synthesis
Propane-2-sulfinamide (CAS 19955-41-0), also known as 2-propanesulfinamide, is a highly valuable chiral auxiliary widely used in asymmetric synthesis. This sulfinamide derivative has gained significant attention in pharmaceutical research and fine chemical industries due to its excellent stereocontrol capabilities. The compound's unique sulfur-nitrogen bond configuration makes it particularly useful for constructing complex molecular architectures with high enantioselectivity.
The growing demand for enantiomerically pure compounds in drug development has positioned Propane-2-sulfinamide as a crucial building block. Recent studies highlight its application in synthesizing chiral amines, which are fundamental structural motifs in approximately 40% of currently marketed pharmaceuticals. Researchers particularly value its diastereoselective induction properties when used in asymmetric aldol reactions or Strecker-type syntheses.
From a chemical perspective, Propane-2-sulfinamide demonstrates remarkable stability under various reaction conditions while maintaining excellent chemo-selectivity. Its molecular structure features a stereogenic sulfur center that can be configured as either (R)- or (S)-enantiomer, allowing synthetic chemists to precisely control the stereochemistry of target molecules. This characteristic makes it superior to many traditional chiral auxiliaries in terms of flexibility and efficiency.
The compound's mechanism of action typically involves forming sulfinyl imines with carbonyl compounds, which then undergo nucleophilic additions with high stereocontrol. After serving its purpose, the sulfinyl group can be easily removed under mild conditions, leaving behind the desired chiral amine product. This "temporary installation and removal" strategy has revolutionized the synthesis of many biologically active molecules.
Recent advancements in green chemistry have explored the recyclability of Propane-2-sulfinamide derivatives, addressing growing concerns about sustainable synthesis. Several research groups have developed catalytic methods that allow recovery and reuse of the sulfinyl auxiliary, significantly reducing waste generation in pharmaceutical processes. These developments align perfectly with current industry trends toward atom economy and environmentally friendly synthesis.
In analytical applications, Propane-2-sulfinamide derivatives serve as excellent chiral derivatizing agents for determining enantiomeric excess (ee) via NMR or HPLC analysis. The distinct chemical shifts or retention times of diastereomeric derivatives enable precise measurement of optical purity, a critical parameter in quality control for chiral compounds.
The commercial availability of both enantiomers of Propane-2-sulfinamide has facilitated its widespread adoption across research laboratories. Current market analysis indicates growing demand for this compound, particularly from contract research organizations specializing in custom synthesis and process development. Suppliers have responded by offering various packaging options and purity grades to meet diverse research needs.
Future research directions for Propane-2-sulfinamide applications include development of novel asymmetric catalytic systems and expansion into organocatalysis. Some recent publications demonstrate its potential in photocatalyzed transformations, opening new possibilities for visible-light-mediated asymmetric synthesis. These innovations promise to further enhance the compound's utility in modern synthetic chemistry.
From a safety perspective, proper handling of Propane-2-sulfinamide requires standard laboratory precautions. While not classified as hazardous under normal conditions, researchers should consult material safety data sheets for specific handling instructions. The compound's stability and relatively low toxicity profile contribute to its popularity as a synthetic tool.
The synthesis of Propane-2-sulfinamide typically involves oxidation of corresponding thioethers followed by stereoselective transformations. Recent process optimization efforts have focused on improving yield and enantiomeric purity while reducing production costs. These improvements have made the compound more accessible to academic and industrial researchers alike.
In educational settings, Propane-2-sulfinamide serves as an excellent example for teaching asymmetric synthesis principles. Its well-documented reactivity patterns and predictable stereochemical outcomes make it ideal for demonstrating key concepts in graduate-level organic chemistry courses and laboratory training programs.
The pharmaceutical industry's continued focus on chiral drug development ensures sustained interest in Propane-2-sulfinamide chemistry. With increasing regulatory requirements for enantiomerically pure active pharmaceutical ingredients (APIs), this compound's role in medicinal chemistry is expected to grow further in coming years.
Technical specifications for Propane-2-sulfinamide typically include parameters such as optical rotation, melting point, and chromatographic purity. Reputable suppliers provide comprehensive analytical data including 1H NMR, 13C NMR, and HPLC traces to verify compound identity and quality. These quality control measures are essential for ensuring reproducible results in synthetic applications.
Storage recommendations for Propane-2-sulfinamide generally suggest keeping the material in tightly sealed containers under inert atmosphere at low temperatures. Proper storage conditions help maintain the compound's stereochemical integrity and prevent potential degradation over time, especially important for long-term research projects.
Emerging applications of Propane-2-sulfinamide in materials science have recently been reported, particularly in the synthesis of chiral functional materials. These developments expand the compound's utility beyond traditional organic synthesis into interdisciplinary research areas, demonstrating its versatility as a chemical tool.
The scientific literature contains numerous examples of successful applications of Propane-2-sulfinamide in total synthesis of natural products and pharmaceutical intermediates. These case studies provide valuable references for researchers designing new synthetic routes, highlighting the compound's reliability and broad applicability in complex molecule construction.
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